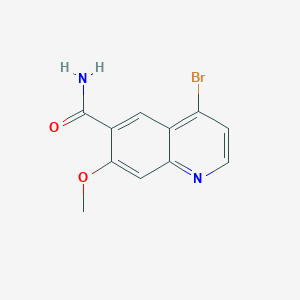![molecular formula C20H23N3O2S B2630260 (2,5-Dimethylfuran-3-yl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1203140-65-1](/img/structure/B2630260.png)
(2,5-Dimethylfuran-3-yl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2,5-Dimethylfuran-3-yl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a chemical compound with the molecular formula C20H23N3O2S . It is not intended for human or veterinary use and is primarily used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound includes a 2,5-dimethylfuran-3-yl group, a 4-ethylbenzo[d]thiazol-2-yl group, and a piperazin-1-yl group . The exact structure can be found in databases like PubChem .Aplicaciones Científicas De Investigación
Antimicrobial Activity
(2,5-Dimethylfuran-3-yl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone and its derivatives have been studied for their antimicrobial properties. Research indicates that these compounds exhibit moderate to good antimicrobial activity. This is evident in the synthesis and biological activity study of similar compounds, which were tested for in vitro antibacterial activity, showing promise in this field (Mhaske et al., 2014), (Patel et al., 2011).
Anti-mycobacterial Chemotypes
The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, closely related to the compound , has been identified as a new anti-mycobacterial chemotype. These compounds have shown potential in combating Mycobacterium tuberculosis, with some derivatives exhibiting low cytotoxicity and significant anti-mycobacterial potential (Pancholia et al., 2016).
Synthesis of Novel Derivatives with Medical Applications
Further exploration in the synthesis of novel compounds using this chemical structure has been conducted. These derivatives have been studied for their analgesic and anti-inflammatory activities, showcasing the compound's versatility in medicinal chemistry (Abu‐Hashem et al., 2020).
Potential in Cancer Treatment
Studies have also focused on the antiproliferative activities of related compounds. For instance, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, a compound with a similar structure, has been evaluated for its antiproliferative activity, highlighting the potential of these compounds in cancer treatment (Prasad et al., 2018).
Tubulin Polymerization Inhibition
The design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates have shown promise in inhibiting tubulin polymerization, which is a crucial process in cancer cell division. This indicates potential applications in the development of new anticancer drugs (Manasa et al., 2020).
Corrosion Inhibition
Interestingly, derivatives of this compound have also been studied for their ability to prevent corrosion of mild steel in acidic media, showcasing the versatility of this chemical structure in applications beyond biomedical research (Singaravelu & Bhadusha, 2022).
Mecanismo De Acción
Target of action
The compound contains a benzothiazole moiety, which is found in many bioactive molecules and drugs . Benzothiazole derivatives have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . .
Mode of action
The mode of action would depend on the specific targets of the compound. For example, some benzothiazole derivatives are known to inhibit certain enzymes or interact with specific receptors . .
Propiedades
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-4-15-6-5-7-17-18(15)21-20(26-17)23-10-8-22(9-11-23)19(24)16-12-13(2)25-14(16)3/h5-7,12H,4,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXGZZYSXKFPQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=C(OC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[3-cyclopropyl-4-(difluoromethyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2630177.png)
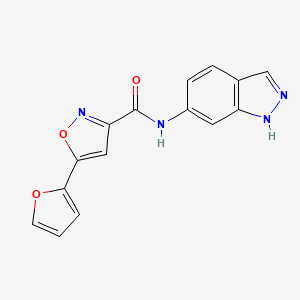


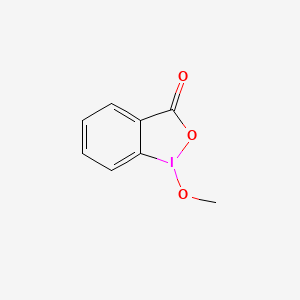
![1-[4-Hydroxy-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]phenyl]ethanone](/img/structure/B2630188.png)
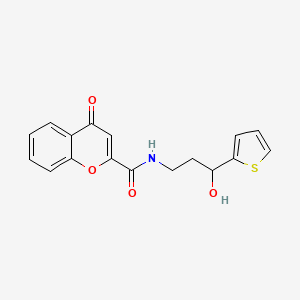

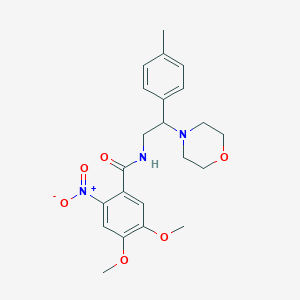

![4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2630196.png)
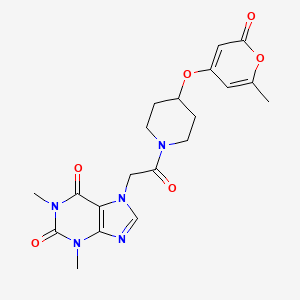
![N-([2,2'-bifuran]-5-ylmethyl)acetamide](/img/structure/B2630199.png)
